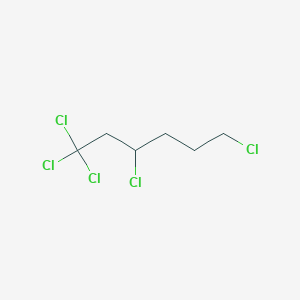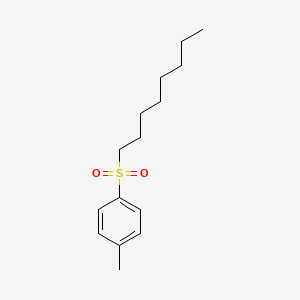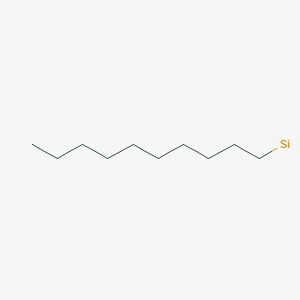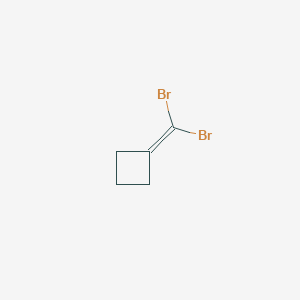![molecular formula C16H15N3O2 B14422062 2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole CAS No. 80199-97-9](/img/structure/B14422062.png)
2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzyl alcohol.
Formation of the Triazole Ring: The intermediate is then reacted with sodium azide and a copper(I) catalyst in a click chemistry reaction to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using catalytic hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the electron-withdrawing nature of the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Sodium azide (NaN₃) and copper(I) iodide (CuI) in a click chemistry reaction.
Major Products
Oxidation: Formation of benzylic alcohols or carboxylic acids.
Reduction: Formation of the corresponding reduced triazole derivatives.
Substitution: Formation of azide-substituted triazoles.
Aplicaciones Científicas De Investigación
2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and click chemistry reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: Similar structure with a benzyloxy group and a triazole ring.
2-Phenyl-5-methyl-2H-1,2,3-triazole: Contains a phenyl group and a triazole ring, used as an enzyme inhibitor.
Fluconazole: A triazole-containing antifungal drug.
Uniqueness
2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxyphenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.
Propiedades
| 80199-97-9 | |
Fórmula molecular |
C16H15N3O2 |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
2-[(4-phenylmethoxyphenoxy)methyl]triazole |
InChI |
InChI=1S/C16H15N3O2/c1-2-4-14(5-3-1)12-20-15-6-8-16(9-7-15)21-13-19-17-10-11-18-19/h1-11H,12-13H2 |
Clave InChI |
GWITXRMULARJMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCN3N=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran](/img/structure/B14422025.png)


![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)
